Structural Differentiation: Prenylation Pattern Defines a Distinct Chemical Series Relative to Lavandulyl Flavanones
Sophoraflavanone L bears a C-8 prenyl group and a C-7 prenyloxy ether on the flavanone scaffold [1][2]. The most closely related and well-characterized comparator class—the C‑8 lavandulyl flavanones (sophoraflavanone G, kurarinone, leachianone A)—carries a branched C₁₀ lavandulyl unit at C‑8 together with different oxygenation at C‑7 [2][3]. This contrast in prenylation topology alters physicochemical properties: the lavandulyl series features a TPSA of ~107 Ų and an XlogP of ~5.2 [4], whereas sophoraflavanone L registers a TPSA of 96.20 Ų and an XlogP of 5.80, indicating higher calculated lipophilicity [5]. This distinction is critical because prenylation pattern profoundly influences membrane affinity and target interaction profiles across Sophora flavonoids [2].
| Evidence Dimension | Prenylation type and calculated physicochemical properties |
|---|---|
| Target Compound Data | C-8 prenyl + C-7 prenyloxy; TPSA 96.20 Ų; XlogP 5.80 |
| Comparator Or Baseline | C-8 lavandulyl flavanones (e.g., sophoraflavanone G): C-8 lavandulyl; TPSA ~107 Ų; XlogP ~5.2 |
| Quantified Difference | TPSA difference: ~11 Ų lower for sophoraflavanone L; XlogP: ~0.6 units higher |
| Conditions | Calculated physicochemical descriptors (Plantaedb, admetSAR 2; Scifinder for lavandulyl analogs) |
Why This Matters
A lower TPSA and higher XlogP predict enhanced membrane permeability relative to lavandulyl flavanones, directly impacting the compound's suitability for cell-based assays and intracellular target engagement studies.
- [1] Shen, C.-C., et al. Phenolic constituents of the roots of Sophora flavescens. J. Nat. Prod. 2006, 69 (8), 1237–1240. View Source
- [2] Boozari, M., et al. Biologically active prenylated flavonoids from the genus Sophora and their structure–activity relationship—A review. Phytother. Res. 2019, 33 (3), 546–560. View Source
- [3] Chi, Y. S., et al. Effects of naturally occurring prenylated flavonoids on enzymes metabolizing arachidonic acid. Biochem. Pharmacol. 2001, 62 (9), 1185–1191. View Source
- [4] Scifinder; calculated properties for sophoraflavanone G. View Source
- [5] Plantaedb: Sophoraflavanone L. TPSA and XlogP values from admetSAR 2. View Source
